molecular formula C6H7FN2O B065122 2-Fluoro-4-methoxy-6-methylpyrimidine CAS No. 184590-44-1

2-Fluoro-4-methoxy-6-methylpyrimidine

Cat. No. B065122
M. Wt: 142.13 g/mol
InChI Key: BQMUFBNHBOKJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methoxy-6-methylpyrimidine, also known as FMMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. FMMP is a heterocyclic compound that contains a fluorine atom, a methoxy group, and a methyl group attached to the pyrimidine ring.

Mechanism Of Action

The exact mechanism of action of 2-Fluoro-4-methoxy-6-methylpyrimidine is not fully understood. However, it has been suggested that 2-Fluoro-4-methoxy-6-methylpyrimidine may inhibit the activity of protein kinases by binding to their ATP-binding site. This inhibition can lead to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer.

Biochemical And Physiological Effects

2-Fluoro-4-methoxy-6-methylpyrimidine has been shown to exhibit significant antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, 2-Fluoro-4-methoxy-6-methylpyrimidine has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

2-Fluoro-4-methoxy-6-methylpyrimidine has several advantages for lab experiments, including its easy synthesis and high purity. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.

Future Directions

There are several future directions for the research on 2-Fluoro-4-methoxy-6-methylpyrimidine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the development of new synthesis methods and analogs of 2-Fluoro-4-methoxy-6-methylpyrimidine may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 2-Fluoro-4-methoxy-6-methylpyrimidine can be achieved through various methods, including the reaction of 2,4-dimethoxypyrimidine with methyl iodide and then with fluorine gas. Another method involves the reaction of 2,4-dimethoxypyrimidine with methyl iodide, followed by treatment with potassium fluoride and trifluoroacetic acid. The yield of 2-Fluoro-4-methoxy-6-methylpyrimidine can be improved by using microwave irradiation or ultrasound-assisted reactions.

Scientific Research Applications

2-Fluoro-4-methoxy-6-methylpyrimidine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 2-Fluoro-4-methoxy-6-methylpyrimidine has also been investigated as a potential inhibitor of protein kinases, which are involved in the regulation of cell growth and proliferation.

properties

CAS RN

184590-44-1

Product Name

2-Fluoro-4-methoxy-6-methylpyrimidine

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

2-fluoro-4-methoxy-6-methylpyrimidine

InChI

InChI=1S/C6H7FN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3

InChI Key

BQMUFBNHBOKJEZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)F)OC

Canonical SMILES

CC1=CC(=NC(=N1)F)OC

synonyms

Pyrimidine, 2-fluoro-4-methoxy-6-methyl- (9CI)

Origin of Product

United States

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